



Preparing SHR1653 for In Vivo Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and in vivo use of SHR1653, a potent and selective oxytocin receptor (OTR) antagonist. SHR1653 has demonstrated potential for the treatment of central nervous system (CNS)-related conditions due to its ability to penetrate the blood-brain barrier.[1][2]

Mechanism of Action

SHR1653 functions by competitively blocking the binding of oxytocin to the oxytocin receptor (OTR), a G-protein coupled receptor.[2] This inhibition prevents the activation of downstream signaling pathways, such as the Gq-mediated Ca2+ signaling cascade, which is involved in various physiological processes including smooth muscle contraction and neurotransmission. [2] Notably, SHR1653 exhibits high selectivity for the OTR over the structurally similar vasopressin receptors (V1A, V1B, and V2), minimizing off-target effects.[1][3]





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Caption: SHR1653 signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for SHR1653.

Table 1: In Vitro Activity and Selectivity

Parameter	Species/Target	Value	Reference
IC ₅₀	Human OTR	15 nM	[4][5]
Ki	OTR	< 1 nM	[2]
Selectivity	vs. Vasopressin Receptors	>200-fold	[2]

Table 2: In Vivo Pharmacokinetic Parameters

Species	Route	Key Findings	Reference
Rat	IV	Low clearance	[3]
Dog	IV	Low clearance	[3]
Rat	Oral	Linear exposure escalation (30-150 mg/kg)	[3]
Dog	Oral	Linear exposure escalation (2-20 mg/kg)	[3]
Rodents	-	Brain-to-plasma ratio > 1	[2]

Table 3: Acute Toxicity in Rats (7-day study)



Parameter	Dose	Observation	Reference
NOAEL	300 mg/kg	No observed adverse effects	[3]
MTD	>900 mg/kg	Increased urinary output at 900 mg/kg	[3]

Experimental Protocols Materials and Storage

- Compound: SHR1653 powder
- Storage: Store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] Protect from light and moisture.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Formulation Protocols for In Vivo Administration

SHR1653 has low aqueous solubility. The following formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4][5] It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[5] Gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 1: PEG300 and Tween-80 Based Formulation

- Add 10% DMSO to the required amount of SHR1653 and vortex until dissolved.
- Add 40% PEG300 and mix thoroughly until the solution is clear.
- Add 5% Tween-80 and mix until the solution is clear.
- Finally, add 45% Saline and mix to achieve the final formulation.

Protocol 2: SBE-β-CD Based Formulation

Prepare a 20% (w/v) solution of SBE-β-CD in saline.



- Dissolve SHR1653 in 10% DMSO.
- Add 90% of the 20% SBE-β-CD in saline solution to the DMSO/SHR1653 mixture and mix until clear.

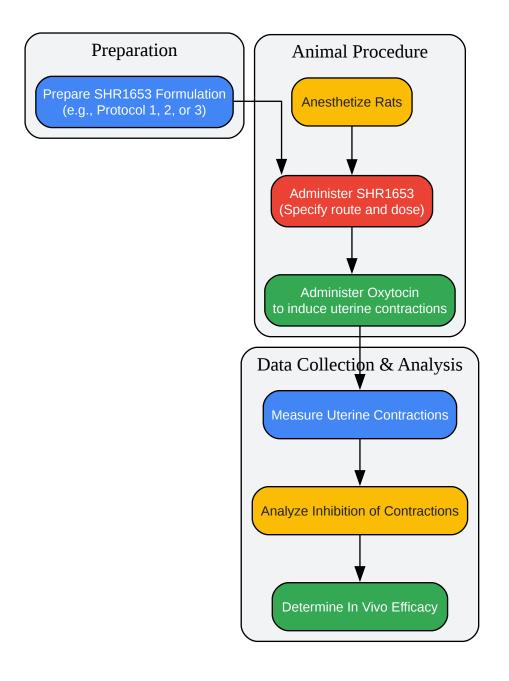
Protocol 3: Corn Oil Based Formulation

- Dissolve SHR1653 in 10% DMSO.
- Add 90% Corn Oil to the DMSO/SHR1653 mixture and mix thoroughly until a clear solution is obtained.

In Vivo Dosing and Efficacy Model Workflow

The following diagram outlines a general workflow for an in vivo efficacy study, using the rat uterine contraction model as an example.[3]





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Caption: General workflow for in vivo efficacy testing.

Safety and Handling

- SHR1653 is for research use only and not for human or veterinary use.[2]
- Follow standard laboratory safety procedures when handling the compound and preparing formulations.



- For injectable solutions, ensure sterility by using sterile components and aseptic techniques.
 Filtration through a 0.22 μm filter is recommended.[6]
- Always monitor animals for any adverse effects following administration.

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